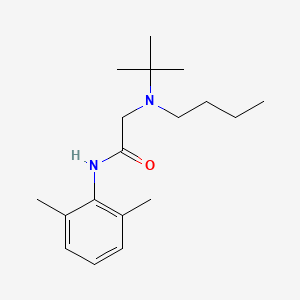
N~2~-Butyl-N~2~-tert-butyl-N-(2,6-dimethylphenyl)glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-Butyl-N~2~-tert-butyl-N-(2,6-dimethylphenyl)glycinamide is a complex organic compound characterized by its unique structure, which includes both butyl and tert-butyl groups attached to a glycinamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N2-Butyl-N~2~-tert-butyl-N-(2,6-dimethylphenyl)glycinamide typically involves the reaction of di-tert-butyl dicarbonate with nitriles, catalyzed by copper(II) triflate (Cu(OTf)~2~). This reaction is carried out under solvent-free conditions at room temperature, resulting in high yields . Another method involves the condensation of carboxylic acids with tert-butyl amines, using condensing agents such as 4-dimethylaminopyridine (DMAP) or N,N-diisopropylethylamine (DIPEA) .
Industrial Production Methods
Industrial production of N2-Butyl-N~2~-tert-butyl-N-(2,6-dimethylphenyl)glycinamide may involve large-scale synthesis using the aforementioned methods, with optimizations for cost-effectiveness and efficiency. The use of recyclable catalysts and environmentally friendly conditions is often prioritized to minimize waste and reduce environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
N~2~-Butyl-N~2~-tert-butyl-N-(2,6-dimethylphenyl)glycinamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~).
Substitution: This compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H~2~O~2~), potassium permanganate (KMnO~4~)
Reduction: Lithium aluminum hydride (LiAlH~4~), sodium borohydride (NaBH~4~)
Substitution: Nucleophiles such as halides, amines, or alcohols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
N~2~-Butyl-N~2~-tert-butyl-N-(2,6-dimethylphenyl)glycinamide has several scientific research applications:
Wirkmechanismus
The mechanism of action of N2-Butyl-N~2~-tert-butyl-N-(2,6-dimethylphenyl)glycinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-tert-Butyl-3,5-dimethylbenzene
- 2,4-Dimethyl-6-tert-butylphenol
- N-(tert-Butoxycarbonyl)-1,2-diaminoethane
Uniqueness
N~2~-Butyl-N~2~-tert-butyl-N-(2,6-dimethylphenyl)glycinamide is unique due to its specific combination of butyl and tert-butyl groups attached to a glycinamide backbone. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Eigenschaften
CAS-Nummer |
55077-39-9 |
|---|---|
Molekularformel |
C18H30N2O |
Molekulargewicht |
290.4 g/mol |
IUPAC-Name |
2-[butyl(tert-butyl)amino]-N-(2,6-dimethylphenyl)acetamide |
InChI |
InChI=1S/C18H30N2O/c1-7-8-12-20(18(4,5)6)13-16(21)19-17-14(2)10-9-11-15(17)3/h9-11H,7-8,12-13H2,1-6H3,(H,19,21) |
InChI-Schlüssel |
PKMUZLXJZUZPPS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN(CC(=O)NC1=C(C=CC=C1C)C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


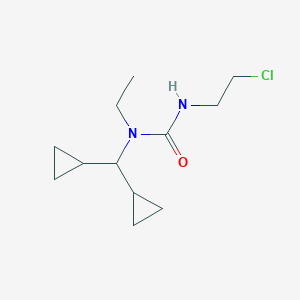
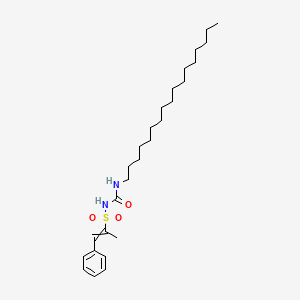
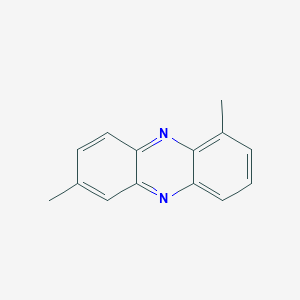

![1H-Pyrimido[4,5-b]indol-2-amine, 4-phenyl-](/img/structure/B14638030.png)

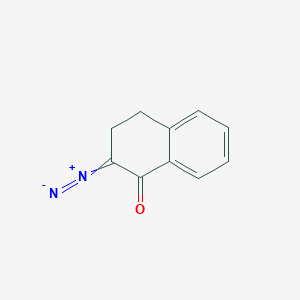

![1,1,1-Trifluoro-N-[4-(2-phenylethyl)phenyl]methanesulfonamide](/img/structure/B14638058.png)
![4-[(Methanesulfinyl)methyl]-2,2,6,6-tetramethylpiperidin-4-ol](/img/structure/B14638062.png)
![3-{[4-(Hydrazinylidenemethyl)phenoxy]methyl}benzene-1-carboximidamide](/img/structure/B14638071.png)
![4-[(Pyridin-4-yl)sulfanyl]benzene-1,2-diamine](/img/structure/B14638075.png)
![1-[2-(2,3-Dihydro-1H-inden-1-yl)ethyl]piperidine](/img/structure/B14638076.png)

